

Application Note: Quantification of Cimetidine Sulfoxide using HPLC-UV

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Compound of Interest

Compound Name: Cimetidine sulfoxide

CAS No.: 151258-42-3

Cat. No.: B8117928

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Introduction

Cimetidine, a histamine H₂-receptor antagonist, is widely used to treat acid-related gastrointestinal disorders. Its major metabolite, **cimetidine sulfoxide**, is a key analyte in pharmacokinetic and drug metabolism studies. Accurate quantification of **cimetidine sulfoxide** is crucial for understanding the disposition of cimetidine in the body. This application note details a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the determination of **cimetidine sulfoxide** in biological matrices.

The described method is a composite of established chromatographic principles for cimetidine and its related compounds, providing a reliable starting point for routine analysis and method validation.

Experimental

Materials and Reagents

- **Cimetidine Sulfoxide** reference standard
- Cimetidine reference standard (for chromatographic resolution)
- Ornidazole (Internal Standard)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Sodium Acetate
- Glacial Acetic Acid
- Potassium Dihydrogen Phosphate
- Water (HPLC grade or equivalent)
- Human Plasma/Serum (drug-free)
- Solid-Phase Extraction (SPE) Cartridges (e.g., Bond Elut C18)

Instrumentation

- HPLC system with a UV detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 μ m particle size)
- Data acquisition and processing software

Chromatographic Conditions

A summary of typical chromatographic conditions for the analysis of cimetidine and its metabolites is presented in Table 1.

Table 1: HPLC-UV Chromatographic Conditions

Parameter	Condition
Mobile Phase	Acetonitrile : 0.1 M Sodium Acetate Buffer (pH 5.0, adjusted with glacial acetic acid) (20:80, v/v)[1]
Stationary Phase	C18 reverse-phase column (250 mm x 4.6 mm, 5 µm)
Flow Rate	1.0 - 2.0 mL/min[1][2]
Injection Volume	10 - 20 µL[1][2]
Detection Wavelength	229 nm
Column Temperature	Ambient or 50 °C
Internal Standard	Ornidazole

Protocols

Standard Solution Preparation

- Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of **Cimetidine Sulfoxide** reference standard in methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.05 µg/mL to 10 µg/mL.
- Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of Ornidazole in methanol.
- Working IS Solution: Dilute the IS stock solution with the mobile phase to a final concentration of 5 µg/mL.

Sample Preparation (Solid-Phase Extraction)

This protocol is adapted from methods for extracting cimetidine from biological fluids.

- **Sample Pre-treatment:** To 0.5 mL of serum or plasma, add 0.5 mL of the working internal standard solution.
- **SPE Cartridge Conditioning:** Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
- **Sample Loading:** Load the pre-treated sample onto the conditioned SPE cartridge.
- **Washing:** Wash the cartridge with 1 mL of water to remove interfering substances.
- **Elution:** Elute the **cimetidine sulfoxide** and internal standard with 1 mL of methanol.
- **Evaporation and Reconstitution:** Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 μ L of the mobile phase.
- **Injection:** Inject 20 μ L of the reconstituted sample into the HPLC system.

Caption: Solid-Phase Extraction Workflow.

Method Validation

The analytical method should be validated according to ICH guidelines. Key validation parameters are summarized in Table 2.

Table 2: Method Validation Parameters

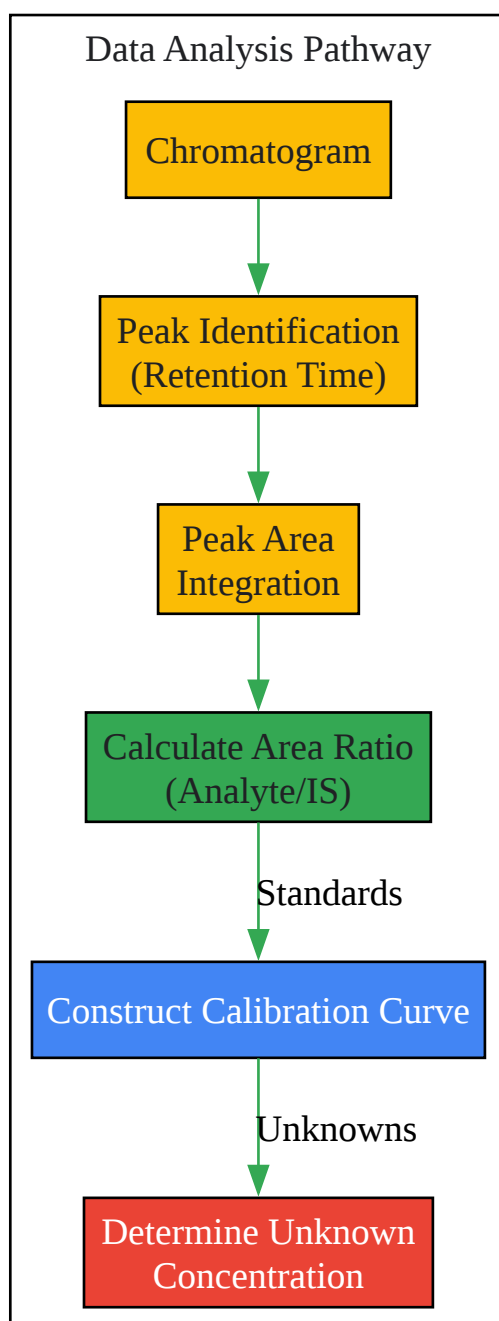
Parameter	Typical Acceptance Criteria
Linearity (r^2)	> 0.995
Accuracy (% Recovery)	85 - 115%
Precision (% RSD)	< 15%
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ)	Signal-to-Noise ratio of 10:1

A study on cimetidine and **cimetidine sulfoxide** demonstrated linearity up to 7.5 mg/L for **cimetidine sulfoxide**, with a between-run precision of less than a 5% coefficient of variation.

The minimum detection limit for **cimetidine sulfoxide** was reported to be 0.05 mg/L.

Data Analysis

- **Peak Identification:** Identify the peaks corresponding to **cimetidine sulfoxide** and the internal standard based on their retention times, as determined from the analysis of standard solutions.
- **Peak Integration:** Integrate the peak areas of the analyte and the internal standard.
- **Calibration Curve:** Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the corresponding analyte concentration of the standards.
- **Quantification:** Determine the concentration of **cimetidine sulfoxide** in the unknown samples by interpolating their peak area ratios from the calibration curve.



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Caption: Data Analysis and Quantification Pathway.

Conclusion

This application note provides a comprehensive HPLC-UV method for the quantification of **cimetidine sulfoxide**. The described protocol, including sample preparation and

chromatographic conditions, offers a solid foundation for researchers. For routine use, it is imperative that this method be fully validated to ensure its accuracy, precision, and reliability for the intended application.

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References

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- [2. irep.iium.edu.my \[irep.iium.edu.my\]](http://irep.iium.edu.my)
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